Hydrazine, [3-bromo-5-(trifluoromethyl)phenyl]-, hydrochloride
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Overview
Description
Hydrazine, [3-bromo-5-(trifluoromethyl)phenyl]-, hydrochloride is a chemical compound that features a hydrazine group attached to a phenyl ring substituted with bromine and trifluoromethyl groups The hydrochloride form indicates that it is a salt formed with hydrochloric acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hydrazine, [3-bromo-5-(trifluoromethyl)phenyl]-, hydrochloride typically involves the reaction of hydrazine with a brominated and trifluoromethylated benzene derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives with altered functional groups.
Substitution: The bromine and trifluoromethyl groups on the phenyl ring can participate in substitution reactions, leading to a variety of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could produce a range of substituted phenyl hydrazines.
Scientific Research Applications
Hydrazine, [3-bromo-5-(trifluoromethyl)phenyl]-, hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Hydrazine, [3-bromo-5-(trifluoromethyl)phenyl]-, hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The bromine and trifluoromethyl groups may enhance the compound’s binding affinity and specificity for certain targets, leading to its biological effects.
Comparison with Similar Compounds
- Hydrazine, [3-chloro-5-(trifluoromethyl)phenyl]-, hydrochloride
- Hydrazine, [3-fluoro-5-(trifluoromethyl)phenyl]-, hydrochloride
- Hydrazine, [3-iodo-5-(trifluoromethyl)phenyl]-, hydrochloride
Comparison: Hydrazine, [3-bromo-5-(trifluoromethyl)phenyl]-, hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chloro, fluoro, and iodo analogs, the bromine-substituted compound may exhibit different chemical and physical properties, such as solubility, stability, and reactivity, making it suitable for specific applications.
Properties
IUPAC Name |
[3-bromo-5-(trifluoromethyl)phenyl]hydrazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF3N2.ClH/c8-5-1-4(7(9,10)11)2-6(3-5)13-12;/h1-3,13H,12H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAOSUVGNDGPJJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1NN)Br)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClF3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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